molecular formula C6HF4NO3 B3049545 2,3,5,6-Tetrafluoro-4-nitrophenol CAS No. 20994-04-1

2,3,5,6-Tetrafluoro-4-nitrophenol

Cat. No. B3049545
Key on ui cas rn: 20994-04-1
M. Wt: 211.07 g/mol
InChI Key: KNJXINITCLHHAV-UHFFFAOYSA-N
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Patent
US06096921

Procedure details

21.3 g of pentafluoronitrobenzene (0.1 mol) are dissolved in 400 ml of dimethyl sulfoxide; a solution of 11.2 g of potassium hydroxide (0.2 mol) in 100 ml of water is added drop wise to this solution with vigorous stirring. After 24 hours at room temperature, the crude product is washed by shaking with 200 ml of ethyl acetate and 400 ml of water. The organic phase is washed three times with water, dried over sodium sulfate and evaporated to half in a rotary evaporator. The reaction product is then recrystallized from a mixture of ethyl acetate and n-hexane (volume ratio 1:1) and then dried for 48 hours under nitrogen at 40° C./10 mbar in a vacuum drying cabinet (yield: 95%).
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([F:11])[C:5]([F:12])=[C:4](F)[C:3]=1[F:14].[OH-:15].[K+]>CS(C)=O.O>[N+:8]([C:7]1[C:2]([F:1])=[C:3]([F:14])[C:4]([OH:15])=[C:5]([F:12])[C:6]=1[F:11])([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)F
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by shaking with 200 ml of ethyl acetate and 400 ml of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the crude product is washed
WASH
Type
WASH
Details
The organic phase is washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to half in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The reaction product is then recrystallized from a mixture of ethyl acetate and n-hexane (volume ratio 1:1)
CUSTOM
Type
CUSTOM
Details
dried for 48 hours under nitrogen at 40° C./10 mbar in a vacuum
Duration
48 h
CUSTOM
Type
CUSTOM
Details
drying cabinet (yield: 95%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1F)F)O)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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